![molecular formula C23H25N3O3S B2946063 1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393833-32-4](/img/structure/B2946063.png)
1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Overview
Description
1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
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Scientific Research Applications
Electrochromic Materials
Research has explored the synthesis of electrochromic materials using pyrazine derivatives. These materials exhibit changes in color or transparency when an electric charge is applied, showing potential for use in NIR electrochromic devices due to their high coloration efficiency and fast response times (H Zhao et al., 2014).
Antimicrobial and Antioxidant Properties
Studies on pyrazole derivatives, including compounds structurally related to the specified chemical, have shown significant antimicrobial activities against various strains of bacteria and fungi. Additionally, some derivatives exhibit antioxidant properties, which could be beneficial in developing new therapeutic agents (N. M. Hamada & N. Y. M. Abdo, 2015).
Anticonvulsant Activity
Research into pyrazole carbothioamide analogues has revealed compounds with promising anticonvulsant activity. These compounds were effective in models of minimal clonic seizures, suggesting potential applications in developing new treatments for epilepsy (M. Ahsan et al., 2013).
Antidepressant Activities
The synthesis of pyrazoline derivatives has led to compounds with notable antidepressant activities. These activities were evaluated through behavioral tests, indicating the therapeutic potential of these compounds in treating depression (E. Palaska et al., 2001).
Cytotoxicity and Anticancer Potential
Some novel pyrazolecarbothioamide derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. These studies have demonstrated the ability of certain compounds to induce cell cycle arrest and inhibit the proliferation of cancer cells, highlighting their potential as anticancer agents (Jong Min Lee et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are the active pockets of ERK1 and ERK2 . These are important signaling molecules in cancer cell metastasis .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It suppresses the ERKs/RSK2 signaling pathway, which results in the inhibition of NF-κB transactivation activity . This leads to a decrease in the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2), key molecules in the regulation of cell proliferation, transformation, and cancer cell metastasis .
Biochemical Pathways
The affected pathway is the ERKs/RSK2 signaling pathway. The compound’s action results in the inhibition of IκBα phosphorylation at Ser32, which in turn inhibits NF-κB activation and cell migration .
Result of Action
The molecular and cellular effects of the compound’s action include a dramatic suppression of JB6 Cl41 cell migration enhanced by EGF treatment in a dose-dependent manner . This suggests potential anti-metastatic effects.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-27-18-7-4-6-17(15-18)24-23(30)26-13-12-25-11-5-8-19(25)22(26)16-9-10-20(28-2)21(14-16)29-3/h4-11,14-15,22H,12-13H2,1-3H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNVSHFELPLUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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